

Spectroscopic Blueprint of 3-(Aminomethyl)indoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-(Aminomethyl)indoline

Cat. No.: B3043831

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This guide provides an in-depth analysis of the spectroscopic signature of **3-(Aminomethyl)indoline**, a heterocyclic compound of interest in medicinal chemistry and drug development. As direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predicted data based on the well-established spectroscopic principles of its constituent functional groups—the indoline core, the primary amine, and the connecting methylene bridge—and by drawing parallels with closely related, structurally characterized analogs. This approach offers a robust framework for the identification and characterization of **3-(Aminomethyl)indoline** in a research and development setting.

Structural Overview and Spectroscopic Relevance

3-(Aminomethyl)indoline, with the molecular formula $C_9H_{12}N_2$ and a molecular weight of 148.20 g/mol, possesses a chiral center at the C3 position of the indoline ring. Its structure comprises a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, to which an aminomethyl substituent is attached. The spectroscopic characterization of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its structure in various chemical and biological contexts. The following sections will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the theoretical underpinnings and practical experimental considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

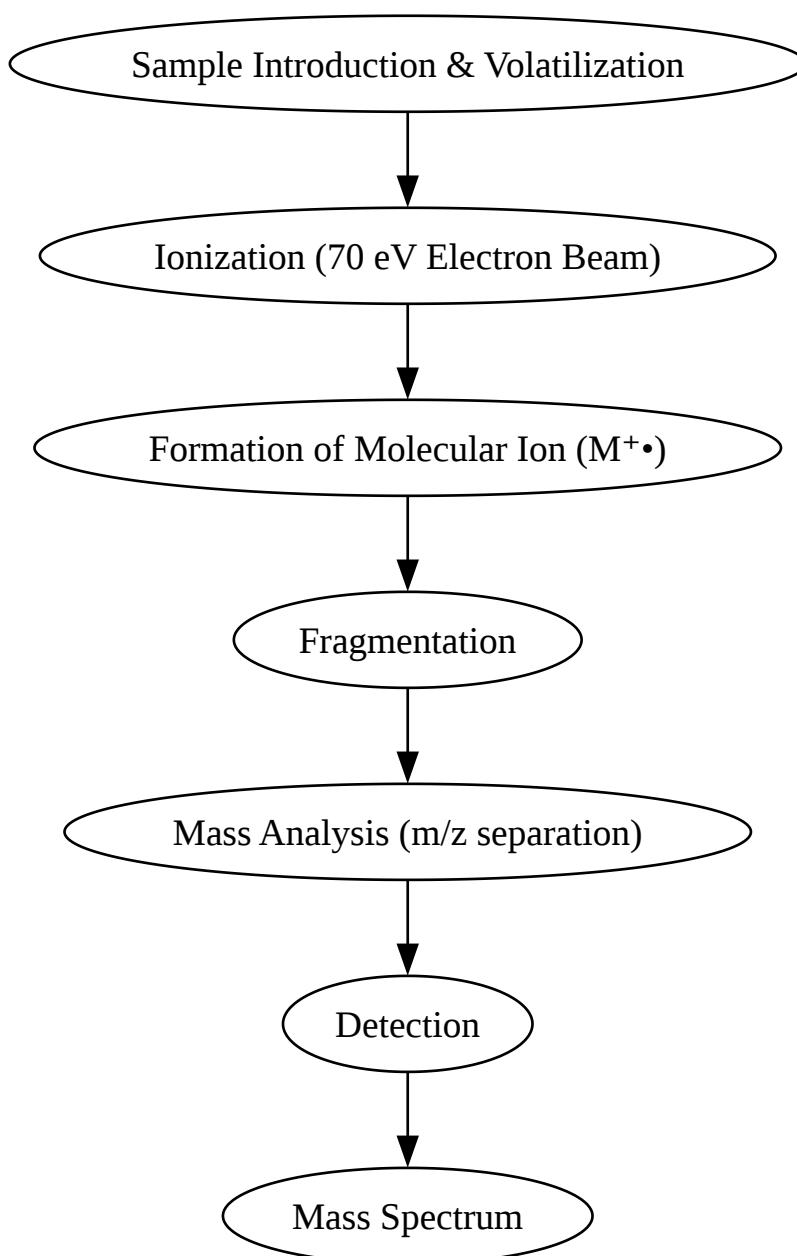
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.^[1] For **3-(Aminomethyl)indoline**, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

A generalized protocol for acquiring high-resolution NMR spectra of a small organic molecule like **3-(Aminomethyl)indoline** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.^[2]
- Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, for optimal signal dispersion and resolution.^[3]
- ¹H NMR Acquisition:
 - Employ a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - Incorporate a relaxation delay (D1) of 1-2 seconds between scans to allow for full magnetization recovery.^[4]
- ¹³C NMR Acquisition:
 - Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon, which simplifies the spectrum and enhances sensitivity.
 - A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the larger range of carbon chemical shifts.

- A greater number of scans will be required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio, followed by a Fourier transform to generate the frequency-domain spectrum. Phase and baseline corrections should be applied to obtain a clean spectrum.



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